molecular formula C5H5N5O B3119737 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 2537-04-4

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B3119737
CAS No.: 2537-04-4
M. Wt: 151.13 g/mol
InChI Key: BZUZJVLPAKJIBP-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS 2537-04-4) is a purine-biomimetic chemical scaffold of significant value in medicinal chemistry and drug discovery. Its structural similarity to the adenine moiety of ATP makes it a versatile building block for designing potent ATP-competitive inhibitors, particularly for various kinase targets implicated in disease pathways . This core structure is extensively utilized in cancer research, serving as a foundational template for developing novel therapeutic agents. For instance, derivatives based on this scaffold have been designed as irreversible inhibitors of Bruton’s tyrosine kinase (BTK), a key protein in B-cell signaling, with some compounds demonstrating potent inhibitory activity in the low nanomolar range (e.g., IC50 of 1.2 nM) . Furthermore, it has been employed in the discovery of new epidermal growth factor receptor inhibitors (EGFRIs), where certain derivatives have shown promising anti-proliferative activity against cancer cell lines and potent kinase inhibition against both wild-type and mutant forms of EGFR . Research applications also extend to infectious diseases, as this scaffold has been optimized into compounds with demonstrated oral efficacy in a mouse model of visceral leishmaniasis . The compound must be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 2537-04-4 Molecular Formula : C5H5N5O Molecular Weight : 151.13 g/mol

Properties

IUPAC Name

6-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZJVLPAKJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277077
Record name 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2537-04-4
Record name HAPP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include heating the mixture to elevated temperatures and using catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one stands out due to its specific substitution pattern and the presence of an amino group at the 6-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .

Biological Activity

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS No. 2537-04-4) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C5H5N5OC_5H_5N_5O with a molecular weight of 151.13 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for its potential in drug development.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

  • Mechanism of Action : Research indicates that compounds within this class can inhibit various kinases involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Aurora A kinase. These targets are crucial for angiogenesis and cell cycle regulation, respectively .
  • In Vitro Studies : In one study, the compound exhibited cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
CompoundCell LineIC50 (µM)
This compoundA54958.44 ± 8.75
This compoundMCF799.87 ± 10.90
CisplatinA54947.17 ± 7.43
5-FluorouracilMCF7381.16 ± 25.51

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes:

  • Adenosine Kinase : Inhibition of this enzyme can lead to increased levels of adenosine, which may have therapeutic implications in cancer and inflammatory diseases .
  • Janus Kinases (JAK1 and JAK2) : These kinases are pivotal in cytokine signaling pathways; their inhibition can modulate immune responses and potentially treat autoimmune disorders .

Additional Pharmacological Effects

Beyond anticancer activity, the biological profile of this compound suggests potential antiviral and immunosuppressive properties:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting specific viral enzymes or modulating host immune responses .
  • Immunosuppressive Effects : The compound's ability to inhibit anti-apoptotic proteins positions it as a candidate for treating conditions requiring immune modulation .

Case Studies

A recent study investigated the effects of various pyrazolo derivatives on cancer cell lines and normal cells:

  • Study Design : The research involved treating A549 and MCF7 cells with different concentrations of the compound.
  • Results : The findings indicated that while the compound effectively reduced viability in cancer cells, it demonstrated significantly lower toxicity against normal human dermal fibroblasts (NHDF), highlighting its selective action against malignant cells .

Q & A

Q. What are the common synthetic routes for 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one?

Methodological Answer: The compound is typically synthesized via cyclization of 5-aminopyrazole-4-carboxylate derivatives. Key methods include:

  • Formamide cyclization : Reacting ethyl 5-aminopyrazole-4-carboxylate with formamide under reflux to yield 4-hydroxy-pyrazolo[3,4-d]pyrimidine intermediates, which can be further functionalized .
  • Urea/thiourea cyclization : Treatment with urea or thiourea produces pyrazolo[3,4-d]pyrimidine-4,6-diones or thioxo derivatives, respectively. Potassium hydroxide or chlorosulfonyl isocyanate may be used as catalysts .
  • Phosphorus oxychloride-assisted condensation : Reacting acetamido-substituted pyrazole derivatives with amines in the presence of POCl₃ to generate substituted pyrazolopyrimidinones .

Q. What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer: Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group identification, and mass spectrometry (MS) for molecular weight confirmation .
  • X-ray crystallography : To resolve ambiguous stereochemistry or confirm substituent positions, as demonstrated in herbicidal activity studies .
  • Chromatography : HPLC or TLC to assess purity, particularly for intermediates in multistep syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Catalyst selection : Acidic cesium salt of Preyssler nanoparticles enhances cyclization efficiency in green chemistry approaches, offering recyclability and reduced reaction times .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetone or methanol facilitates cyclization steps .
  • Temperature control : Reflux conditions (80–120°C) are critical for iminophosphorane intermediate formation in multistep syntheses .

Q. What strategies are employed to modify the core structure for enhanced biological activity?

Methodological Answer:

  • Substituent engineering : Introducing aryloxyphenoxypropionate moieties improves herbicidal activity via increased lipophilicity and target binding .
  • Glycosylation : Attaching ribofuranosyl groups (e.g., via 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) enhances antiviral activity by mimicking nucleoside analogs .
  • Thioether/thioxo derivatives : These modifications enhance enzyme inhibition (e.g., antiangiogenic effects) by altering electron density and hydrogen-bonding capacity .

Q. How can contradictions in biological activity data be systematically addressed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects across analogs. For example, 3-carboxamide derivatives show antiviral activity, while unsubstituted analogs are inactive .
  • Assay standardization : Control variables like cell line selection (e.g., L1210 leukemia vs. P388) and viral strain specificity (e.g., measles vs. influenza) to isolate compound efficacy .
  • Mechanistic profiling : Use enzyme inhibition assays (e.g., kinase or polymerase targets) to differentiate direct activity from off-target effects .

Q. What mechanistic insights exist for its enzyme inhibitory effects?

Methodological Answer:

  • Competitive inhibition : The compound mimics purine bases (e.g., guanine), competing for binding sites in enzymes like kinases or methyltransferases. Structural analogs with trifluoromethyl groups show enhanced binding via hydrophobic interactions .
  • Allosteric modulation : Thioxo derivatives disrupt ATP-binding pockets in angiogenic enzymes (e.g., VEGF receptors), as evidenced by molecular docking studies .
  • Metabolic interference : Ribofuranosyl derivatives inhibit viral RNA polymerase by incorporating into nascent nucleic acid chains, terminating elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Reactant of Route 2
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

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